molecular formula C11H13NO3S B14711399 Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate CAS No. 13522-58-2

Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate

Cat. No.: B14711399
CAS No.: 13522-58-2
M. Wt: 239.29 g/mol
InChI Key: HEXHFSWVDUAPEZ-UHFFFAOYSA-N
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Description

O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate is an organosulfur compound that belongs to the class of thiocarbamates Thiocarbamates are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate typically involves the reaction of 2-carbomethoxyphenol with N,N-dimethylthiocarbamyl chloride. The reaction is carried out in the presence of a base, such as potassium hydroxide, and a solvent like tetrahydrofuran. The reaction mixture is maintained at a low temperature to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA. This leads to the inhibition of microbial growth or the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a valuable compound for research and industrial use.

Properties

CAS No.

13522-58-2

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

methyl 2-(dimethylcarbamothioyloxy)benzoate

InChI

InChI=1S/C11H13NO3S/c1-12(2)11(16)15-9-7-5-4-6-8(9)10(13)14-3/h4-7H,1-3H3

InChI Key

HEXHFSWVDUAPEZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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